11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoicacid
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Overview
Description
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid is a dihydroxylated derivative of arachidonic acid. This compound is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes. It is known for its involvement in inflammatory responses and vascular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid is synthesized through the formal dihydroxylation of arachidonic acid across the 11,12-double bond . This reaction typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired dihydroxylation.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research and medicine. large-scale synthesis can be achieved through optimized dihydroxylation processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different structural forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, each with unique biological activities and properties .
Scientific Research Applications
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study dihydroxylation reactions and eicosanoid pathways.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and vascular disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the arachidonic acid cascade, influencing the production of other eicosanoids. This modulation affects various physiological processes, including inflammation, vasodilation, and platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid: Another dihydroxylated derivative of arachidonic acid with similar biological activities.
11,12-epoxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid: An epoxide derivative with distinct physiological effects.
Uniqueness
11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid is unique due to its specific dihydroxylation pattern, which confers distinct biological properties. Its role in modulating inflammatory responses and vascular functions sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,11S,12R,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-/t18-,19+/m1/s1 |
InChI Key |
DNPZYIPMAWRQQE-WFPHMWACSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@H]([C@H](C/C=C\C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
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